7-[(2E)-but-2-en-1-yl]-8-(heptylsulfanyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
7-[(2E)-but-2-en-1-yl]-8-(heptylsulfanyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a butenyl group, a heptylsulfanyl group, and a tetrahydropurine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2E)-but-2-en-1-yl]-8-(heptylsulfanyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach is the alkylation of a purine derivative with a butenyl halide under basic conditions, followed by the introduction of the heptylsulfanyl group through a thiolation reaction. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
7-[(2E)-but-2-en-1-yl]-8-(heptylsulfanyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the purine core, where halides or other leaving groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: NaBH4, LiAlH4, ethanol (EtOH)
Substitution: Ammonia (NH3), thiols, alkyl halides
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced purine derivatives, and substituted purine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-[(2E)-but-2-en-1-yl]-8-(heptylsulfanyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of purine metabolism.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 7-[(2E)-but-2-en-1-yl]-8-(heptylsulfanyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes involved in purine metabolism, inhibiting their activity and affecting cellular processes. The heptylsulfanyl group may enhance its binding affinity and specificity, leading to more potent biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating key biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-7-(2-butyn-1-yl)-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione
- 7-(2-butyn-1-yl)-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
Compared to similar compounds, 7-[(2E)-but-2-en-1-yl]-8-(heptylsulfanyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione stands out due to the presence of the heptylsulfanyl group, which imparts unique chemical and biological properties. This structural feature enhances its solubility, stability, and binding affinity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
7-[(E)-but-2-enyl]-8-heptylsulfanyl-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2S/c1-4-6-8-9-10-12-24-17-18-14-13(21(17)11-7-5-2)15(22)19-16(23)20(14)3/h5,7H,4,6,8-12H2,1-3H3,(H,19,22,23)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCNZBHBEVYSEU-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCSC1=NC2=C(N1CC=CC)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCSC1=NC2=C(N1C/C=C/C)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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